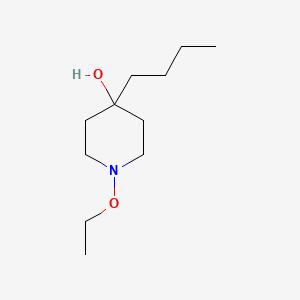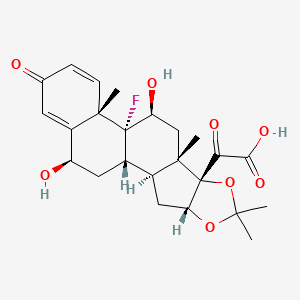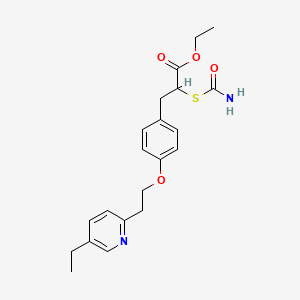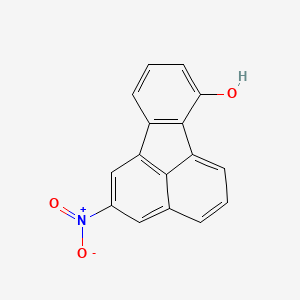
4-Piperidinol,4-butyl-1-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol,4-butyl-1-ethoxy-: is a chemical compound with the molecular formula C11H23NO2 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol,4-butyl-1-ethoxy- typically involves the reaction of piperidine with butyl and ethoxy groups under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol,4-butyl-1-ethoxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 4-Piperidinol,4-butyl-1-ethoxy- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Piperidine derivatives, including 4-Piperidinol,4-butyl-1-ethoxy-, are explored for their pharmacological properties. They are investigated for potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Piperidinol,4-butyl-1-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 4-Piperidinol,4-butyl-1-methoxy-
- 4-Piperidinol,4-butyl-1-propoxy-
- 4-Piperidinol,4-butyl-1-butoxy-
Comparison: 4-Piperidinol,4-butyl-1-ethoxy- is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
100535-61-3 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 |
IUPAC Name |
4-butyl-1-ethoxypiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-11(13)7-9-12(10-8-11)14-4-2/h13H,3-10H2,1-2H3 |
InChI Key |
UZKFBNGXICFZAA-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCN(CC1)OCC)O |
Synonyms |
4-Piperidinol,4-butyl-1-ethoxy-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)




